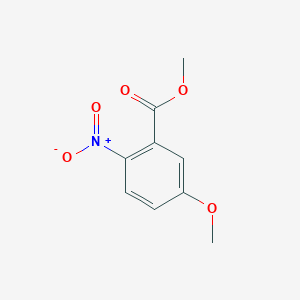

Methyl 5-methoxy-2-nitrobenzoate

Overview

Description

Methyl 5-methoxy-2-nitrobenzoate is an organic compound with the chemical formula C9H9NO5. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and a nitro group on the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methoxy-2-nitrobenzoate can be synthesized through the nitration of methyl 5-methoxybenzoateThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

Reduction: The major product formed is methyl 5-methoxy-2-aminobenzoate.

Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methoxy-2-nitrobenzoate has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways.

Case Study: Apoptosis Induction

A study demonstrated that treatment with this compound led to increased expression of apoptosis-related genes while downregulating genes associated with the M phase of the cell cycle. This suggests a targeted mechanism that could be exploited for therapeutic purposes .

Agricultural Applications

The compound shows promise as an agricultural chemical, particularly as an insect repellent or antifeedant. Its structural characteristics suggest effectiveness in protecting crops from pests.

Case Study: Antifeedant Activity

Bioassays conducted on various methyl hydroxy-methoxybenzoates, including this compound, revealed promising antifeedant effects against certain insect species. This indicates potential development into a natural pesticide alternative .

| Application Type | Description | References |

|---|---|---|

| Insect Repellent | Effective against specific pest species | |

| Crop Protection | Potential use in natural pesticide formulations |

Material Science

In material science, this compound can serve as a precursor for synthesizing various polymers and materials due to its reactive functional groups. The compound's ability to undergo substitution reactions allows for the creation of diverse derivatives with tailored properties.

Synthesis and Modification

The compound can be synthesized through nitration of methyl 5-methoxybenzoate, followed by various modifications to enhance its properties for specific applications. This includes reduction reactions to form amino derivatives or oxidation to produce quinones .

Comparison with Related Compounds

This compound can be compared with other nitrobenzoate derivatives to elucidate its unique properties:

| Compound Name | Key Features |

|---|---|

| Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | Similar structure but different functional groups |

| Methyl 3-hydroxy-4-methoxybenzoate | Exhibits significant apoptotic activity |

| Methyl 4-nitrobenzoate | Basic structure without additional functional groups |

Mechanism of Action

The mechanism of action of methyl 5-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modification of cellular pathways. The methoxy group can also influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-methoxy-5-nitrobenzoate

- Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

- Methyl 3-formyl-2-nitrobenzoate

Uniqueness

Methyl 5-methoxy-2-nitrobenzoate is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in research and industry .

Biological Activity

Methyl 5-methoxy-2-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and associated research findings.

This compound (CAS No. 1146162-38-0) has the molecular formula and a molecular weight of 211.20 g/mol. The compound features a methoxy group, a nitro group, and a benzoate core, which contribute to its reactivity and biological properties.

Synthesis:

The synthesis typically involves the nitration of methyl 5-methoxybenzoate using nitric acid in the presence of sulfuric acid. The reaction conditions are crucial for obtaining a high yield of the desired nitro derivative.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Case Study:

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The biological activity of this compound is attributed to its chemical structure. The nitro group can undergo reduction within biological systems to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the methoxy group may enhance lipophilicity, facilitating cellular uptake.

Comparative Analysis with Similar Compounds

This compound can be compared with other nitrobenzoate derivatives to understand its unique properties:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Methyl 4-nitrobenzoate | Moderate antimicrobial activity | Lacks methoxy substitution |

| Methyl 3-methoxy-4-nitrobenzoate | Anticancer activity | Additional methoxy group |

| This compound | Strong antimicrobial & anticancer | Optimal combination of functional groups |

Q & A

Q. Basic: What are the standard synthetic protocols for Methyl 5-methoxy-2-nitrobenzoate?

Methodological Answer:

The synthesis typically involves nitration and esterification steps. For example:

Nitration of 5-methoxybenzoic acid derivatives : React 4-(3-chloropropoxy)-5-methoxybenzoic acid with nitric acid under controlled conditions to introduce the nitro group at the 2-position .

Esterification : Treat the intermediate with methanol in the presence of a catalyst (e.g., sulfuric acid) to form the methyl ester. The reaction is monitored by TLC, and purification is achieved via recrystallization or column chromatography .

Key Characterization : Confirm the product using H NMR (e.g., δ 3.81 ppm for COOCH) and IR (C=O stretch at ~1705 cm) .

Q. Basic: How is the purity and identity of this compound verified in laboratory settings?

Methodological Answer:

- Chromatography : Use HPLC or TLC with a mobile phase like ethyl acetate/hexane (1:3) to assess purity .

- Spectroscopy :

- H NMR: Look for aromatic protons (e.g., δ 7.56 ppm for H-C6phenyl) and methoxy groups (δ 3.82 ppm) .

- IR: Confirm ester (C=O at ~1705 cm) and nitro (asymmetric stretch at ~1520 cm) functional groups .

- Mass Spectrometry : ESI-MS can detect the molecular ion peak (e.g., m/z 244.2 [M+H]) .

Q. Advanced: How can researchers resolve discrepancies in NMR data for structurally similar derivatives?

Methodological Answer:

Discrepancies often arise due to substituent effects or crystallographic packing.

- Comparative Analysis : Compare H and C NMR shifts with analogs. For example, the methoxy group in this compound appears at δ 3.82 ppm, whereas in 4-methoxy-3-nitrobenzoic acid, it shifts upfield due to electron-withdrawing effects .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Use SHELX software for refinement (e.g., SHELXL-97 for hydrogen bonding networks, as in ).

- DFT Calculations : Predict chemical shifts using computational tools to validate experimental data .

Q. Advanced: What strategies optimize the regioselective nitration of 5-methoxybenzoate derivatives?

Methodological Answer:

Regioselectivity is influenced by directing groups and reaction conditions:

- Electrophilic Aromatic Substitution : The methoxy group directs nitration to the para position. However, steric hindrance from bulky substituents (e.g., 3-chloropropoxy) can shift nitration to the ortho position .

- Temperature Control : Perform nitration at 0–5°C to minimize side reactions.

- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) using tert-butyl or benzyl protecting groups to enhance selectivity .

Q. Advanced: How can this compound serve as a precursor for kinase inhibitors?

Methodological Answer:

This compound is a key intermediate in synthesizing Aurora kinase inhibitors (e.g., ZM-447439) and tyrosine kinase inhibitors (e.g., Dasatinib):

Functionalization : Reduce the nitro group to an amine using H/Pd-C or NaSO, enabling subsequent coupling reactions .

Side Chain Introduction : React the amine with electrophiles (e.g., 3-chloropropanol) to install pharmacophoric groups .

Biological Screening : Test derivatives using kinase inhibition assays (e.g., ATP-binding competition) .

Q. Advanced: What crystallographic techniques are used to analyze this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Use a diffractometer (e.g., Enraf-Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Data collection at 294 K reduces thermal motion artifacts .

- Structure Refinement : Process data with SHELX programs (SHELXL-97 for hydrogen bonding networks, SHELXS-97 for phase determination). Weak C–H···O interactions (2.6–3.1 Å) stabilize the crystal lattice .

- Validation : Check R-factors (e.g., R < 0.065) and residual electron density maps for accuracy .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Use a fume hood to avoid inhalation of nitro compound vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and collect in chemical waste containers .

- Storage : Keep in a cool, dry place away from oxidizing agents .

Q. Advanced: How can researchers design analogs of this compound for SAR studies?

Methodological Answer:

- Markush Structure Analysis : Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) using combinatorial libraries .

- Bioisosteric Replacement : Substitute the nitro group with a cyano or sulfonamide group to enhance solubility .

- Click Chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition for structural diversity .

Q. Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Detect low-abundance species via high-resolution MS .

- Limit of Detection (LOD) : Optimize UV wavelength (e.g., 254 nm for nitroaromatics) to achieve LOD < 0.1% .

- Validation : Follow ICH guidelines for precision (RSD < 2%) and accuracy (recovery 98–102%) .

Q. Advanced: How does steric hindrance influence the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- Steric Effects : Bulky groups (e.g., 3-chloropropoxy) at the 4-position hinder nucleophilic attack at the nitro-bearing carbon.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance reaction rates .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve accessibility in biphasic systems .

Properties

IUPAC Name |

methyl 5-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPJKEJWOPOJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507944 | |

| Record name | Methyl 5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2327-45-9 | |

| Record name | Methyl 5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.